molecular formula C14H14F4N2O2 B7356478 6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one

6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one

Cat. No. B7356478
M. Wt: 318.27 g/mol
InChI Key: QVWPZXBMJOFUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as EF5 and has been extensively studied for its potential applications in cancer research. EF5 is a hypoxia marker, meaning it binds to cells that are in a state of low oxygen, which is a characteristic of many tumors.

Mechanism of Action

EF5 binds to cells that are in a state of low oxygen, which is a characteristic of many tumors. Once bound, EF5 undergoes a chemical reaction that results in the formation of a fluorescent compound. This allows researchers to visualize and identify cells that are in a state of low oxygen, which can be used to target these cells for treatment.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity and is well-tolerated by cells and animals. In addition to its potential applications in cancer research, EF5 has also been studied for its effects on the cardiovascular system. EF5 has been shown to improve blood flow and reduce inflammation, which may have implications for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of EF5 is its specificity for cells that are in a state of low oxygen. This allows researchers to target these cells for treatment, while minimizing damage to healthy cells. However, EF5 has limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on EF5. One area of focus is the development of new synthesis methods that improve the stability and solubility of EF5. Another area of focus is the development of new applications for EF5, such as its use in the treatment of cardiovascular diseases. Additionally, researchers are exploring the use of EF5 in combination with other cancer treatments, such as immunotherapy and targeted therapies, to improve treatment outcomes.

Synthesis Methods

The synthesis of EF5 involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 6-ethyl-2-nitro-3H-quinazolin-4-one, which is reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield the final product, EF5.

Scientific Research Applications

EF5 has been extensively studied for its potential applications in cancer research. As a hypoxia marker, EF5 can be used to identify and target cells that are in a state of low oxygen, which is a characteristic of many tumors. EF5 has also been used in clinical trials to evaluate the effectiveness of cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O2/c1-2-8-3-4-10-9(5-8)12(21)20-11(19-10)6-22-7-14(17,18)13(15)16/h3-5,13H,2,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWPZXBMJOFUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(NC2=O)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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